1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene is an organometallic compound characterized by its unique structure featuring a ferrocene backbone and two distinct phosphine ligands. The molecular formula for this compound is , and it has a molecular weight of approximately 514.4 g/mol. Typically, it appears as a yellow to orange powder with a melting point ranging from 75 to 79 °C. This compound is primarily utilized as a ligand in various organometallic reactions, forming stable complexes with transition metals, which enhances its application in catalysis and material science .
dppf should be handled with care following common laboratory safety practices for organometallic compounds. It is advisable to consult the safety data sheet (SDS) for specific handling and disposal procedures.
Here are some general safety concerns:
XylPhos finds significant application in various catalytic processes, including:
This reaction forms aryl-alkyl ethers by coupling alkoxysilanes with aryl halides. XylPhos, in combination with palladium, serves as an efficient catalyst for this reaction, enabling the synthesis of diverse aryl ethers under mild reaction conditions [].
XylPhos can act as a ligand for nickel catalysts used in the isomerization of alkenes. This process involves the rearrangement of the carbon-carbon double bond within an alkene molecule [].
XylPhos forms complexes with ruthenium alkylidene species, which are highly active catalysts for olefin metathesis reactions and norbornene polymerization. These reactions are crucial for the production of various polymers with specific properties [].
The reactions typically require specific reagents such as palladium or nickel catalysts and often proceed under controlled conditions to ensure efficiency and yield high-quality products .
The synthesis of 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene typically involves the following steps:
This method allows for the efficient formation of the desired compound while maintaining high purity levels .
1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene finds extensive use in various fields:
The interaction studies involving 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene typically focus on its ability to form stable complexes with transition metals. These complexes are crucial for enhancing catalytic activity in various reactions. Research indicates that the dual-ligand structure contributes significantly to the stability and reactivity of the metal center, making it an attractive candidate for further investigation in catalytic systems .
Several compounds share structural similarities with 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene. Here are a few notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1,1'-Bis(di-tert-butylphosphino)ferrocene | Contains two di-tert-butyl phosphine ligands | Lacks diphenyl groups; more sterically hindered |
1,1'-Bis(diphenylphosphino)ferrocene | Contains two diphenyl phosphine ligands | Lacks tert-butyl groups; different steric and electronic properties |
1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene | Contains multiple phenyl groups along with di-tert-butyl phosphine | Increased steric bulk due to multiple phenyl substituents |
The uniqueness of 1-Diphenylphosphino-1'-(di-tert-butylphosphino)ferrocene lies in its combination of both diphenyl and di-tert-butyl phosphine ligands. This dual-ligand structure provides a balance of steric hindrance and electronic properties that enhance its versatility and stability compared to other similar compounds that feature only one type of phosphine ligand .